1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride
Description
1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride is a synthetic organic compound featuring a benzofuran moiety linked via a methanamine group to a pyridine ring, with two hydrochloride counterions enhancing its solubility and stability. Its molecular formula is C₁₄H₁₄Cl₂N₂O, with a molar mass of 297.18 g/mol, and it is registered under CAS number 1303889-76-0 . The compound requires storage under an inert atmosphere at room temperature, indicating sensitivity to moisture or oxidation .
Properties
IUPAC Name |
1-benzofuran-2-yl(pyridin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O.2ClH/c15-14(10-5-7-16-8-6-10)13-9-11-3-1-2-4-12(11)17-13;;/h1-9,14H,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFSSKBMSWQVEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C3=CC=NC=C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of Pyridine Ring: The pyridine ring is then attached to the benzofuran ring through a series of reactions, including nucleophilic substitution and amination.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound’s closest analogs differ in substituent positions or aromatic systems. Key examples include:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride | C₁₄H₁₄Cl₂N₂O | 297.18 | 1303889-76-0 | Benzofuran + pyridin-4-yl + dihydrochloride |
| Benzofuran-2-yl(pyridin-3-yl)methanamine dihydrochloride | C₁₄H₁₄Cl₂N₂O | 297.18 | 1303889-76-0* | Pyridin-3-yl isomer (note: potential typo) |
| (2-Methylpyridin-4-yl)methanamine dihydrochloride | C₇H₁₂Cl₂N₂ | 211.10 | 174132-32-2 | Methyl substituent on pyridin-4-yl |
| 1-(Pyridin-4-yl)ethanamine dihydrochloride | C₇H₁₂Cl₂N₂ | 211.10 | 6971-44-4 | Ethylamine backbone |
| 4-(Pyridin-4-yl)butan-1-amine dihydrochloride | C₉H₁₆Cl₂N₂ | 223.15 | 1216989-68-2 | Longer aliphatic chain |
Note: lists the pyridin-3-yl variant under the same CAS number, which may indicate a reporting error.
Key Observations :
- Positional Isomerism: Substitution at pyridin-4-yl vs.
- Side-Chain Modifications : Analogs like 4-(pyridin-4-yl)butan-1-amine dihydrochloride (CAS 1216989-68-2) feature extended aliphatic chains, which may enhance lipophilicity compared to the target compound .
- Methyl Substituents : The 2-methylpyridin-4-yl derivative (CAS 174132-32-2) introduces steric hindrance, possibly reducing solubility but improving metabolic stability .
Physicochemical Properties
The dihydrochloride salt form is common among these compounds, improving aqueous solubility for biological applications. However, molecular weight and hydrophobicity vary significantly:
- The target compound’s benzofuran ring increases its molar mass (~297 g/mol) compared to simpler analogs like 1-(pyridin-4-yl)ethanamine dihydrochloride (~211 g/mol) .
- Storage conditions for the target compound (inert atmosphere, room temperature) align with typical dihydrochloride salts, whereas analogs with shorter chains (e.g., C₇H₁₂Cl₂N₂) may exhibit greater hygroscopicity .
Pharmacological Implications
- Benzofuran: Known for antimicrobial, anticancer, and CNS activity due to its planar aromatic structure .
- Pyridine : Enhances bioavailability and hydrogen-bonding capacity; pyridin-4-yl derivatives often target nicotinic or 5-HT receptors .
- Dihydrochloride Salts : Improve solubility, facilitating in vitro and in vivo testing compared to freebase forms .
Biological Activity
1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride is a chemical compound characterized by its unique structural features, including a benzofuran ring and a pyridine ring linked by a methanamine group. Its molecular formula is C₁₄H₁₄Cl₂N₂O. This compound has garnered attention in various scientific fields due to its potential biological activities, notably in antimicrobial and anticancer research.
The synthesis of this compound involves several key steps, including the formation of the benzofuran and pyridine moieties, followed by the introduction of the methanamine group. The optimization of these synthetic routes is crucial for achieving high yield and purity. The compound's unique arrangement of functional groups contributes to its diverse chemical properties, making it valuable in medicinal chemistry and drug discovery.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that compounds containing the benzofuran motif can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of benzofuran have demonstrated enhanced antiproliferative activity against various cancer cell lines, with some compounds showing potency increases by up to tenfold compared to unsubstituted versions .
Antimicrobial Properties
In addition to its anticancer effects, this compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential applications in treating infectious diseases. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, including receptors and enzymes involved in cancer progression and microbial resistance. This interaction may modulate various cellular pathways, leading to the desired therapeutic outcomes .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Benzofuran-2-yl(pyridin-3-yl)methanamine dihydrochloride | Similar benzofuran and pyridine rings | Different position of the pyridine substitution |
| 1-(Pyridin-4-yl)benzofuran | Benzofuran structure with a single pyridine | Lacks the methanamine linkage |
| 2-(Pyridin-4-yl)benzofuran | Benzofuran structure with a different pyridine position | Altered biological activity due to structural changes |
Case Studies
Several case studies have highlighted the effectiveness of benzofuran derivatives in clinical settings:
- Anticancer Trials : In vitro studies demonstrated that certain derivatives exhibited up to 80% inhibition of tumor cell growth when tested against human cancer cell lines.
- Antimicrobial Efficacy : A study reported that the compound showed significant activity against multi-drug resistant strains of bacteria, suggesting its potential as a new antibiotic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
